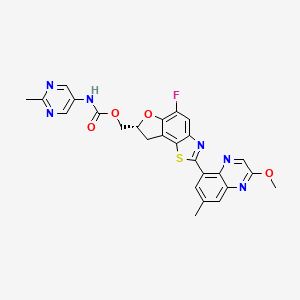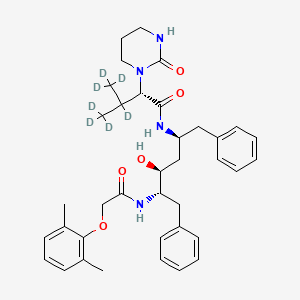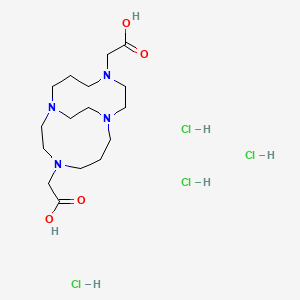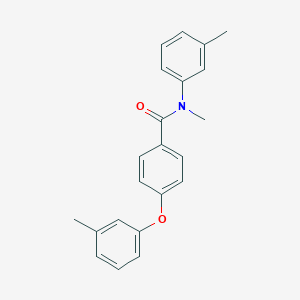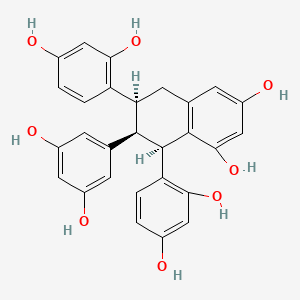
Alboctalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first identified in 1976 and is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the dimerization of oxyresveratrol, a major constituent of Morus alba . The process begins with the extraction of oxyresveratrol, which is then subjected to methylation to form oxyresveratrol tetramethyl ether. This intermediate is treated with acid to yield racemic this compound octamethyl ether . The final product, this compound, is obtained through demethylation and purification steps.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and synthetic routes as described above. The process would involve large-scale extraction of oxyresveratrol from Morus alba, followed by chemical synthesis and purification to obtain this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Alboctalol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for acetylation and benzoylation reactions, respectively.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Alboctalol is used as a model compound for studying polyphenolic structures and their reactivity.
Medicine: this compound’s antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of alboctalol involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis . By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxyresveratrol: A precursor to alboctalol, known for its antioxidant and anti-inflammatory properties.
Resveratrol: A well-known polyphenol with similar antioxidant activities.
Moracin M and C: Other polyphenolic compounds isolated from Morus alba with comparable biological activities.
Uniqueness of this compound
This compound stands out due to its unique dimeric structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H24O8 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m1/s1 |
InChI-Schlüssel |
QQGGCAFWTCETPD-ZEZZXZOMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Kanonische SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



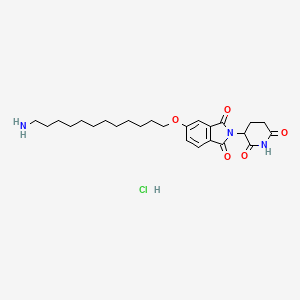
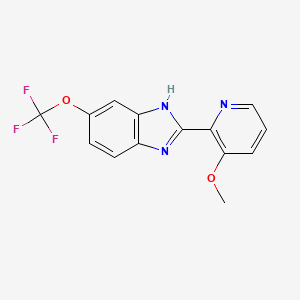

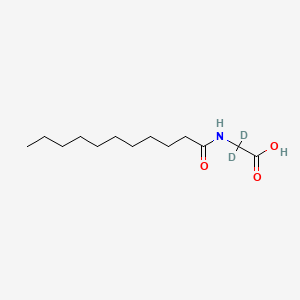
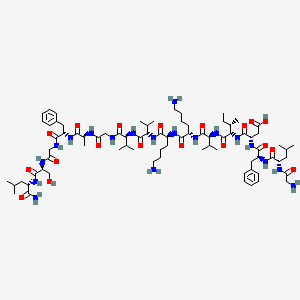


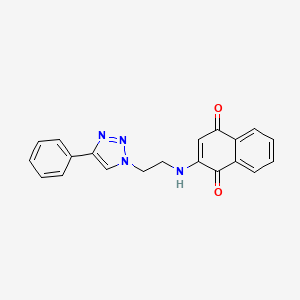
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
